

An In-Depth Technical Guide to Icterogenin

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Compound of Interest

Compound Name: *Icterogenin*

CAS No.: 561-47-7

Cat. No.: B1231262

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Icterogenin**, a pentacyclic triterpenoid primarily isolated from various plant species, including *Lantana camara*, has garnered scientific interest for its distinct biological activities and notorious hepatotoxicity. This guide provides a comprehensive technical overview of **Icterogenin**, consolidating critical data on its physicochemical properties, mechanism of action, toxicological profile, and established analytical methodologies. By synthesizing current knowledge, this document serves as a foundational resource for researchers investigating natural product toxicology, liver injury mechanisms, and the potential therapeutic applications of related compounds.

Introduction: The Dual Nature of Icterogenin

Icterogenin is an oleanane-type triterpenoid compound recognized predominantly for its role as a potent hepatotoxin, causing icterus (jaundice) and cholestasis in livestock that consume plants containing it, such as *Lantana camara*.^[1] Despite its toxicity, the molecule's complex structure and biological activity make it a subject of interest in toxicology and pharmacology. Structurally, it belongs to a class of natural products that often exhibit a wide range of biological effects.

Recent research has also identified **Icterogenin** as a selective inhibitor of the Bcl-xL/Bak BH3 domain peptide interaction, suggesting a potential role in modulating apoptosis pathways.^[1] This dual capacity—as a toxin and a modulator of critical cellular processes—necessitates a

thorough understanding for drug development professionals seeking to either mitigate its toxic effects or harness the therapeutic potential of its structural analogs.

Physicochemical Properties

A precise understanding of **Icterogenin**'s molecular and physical characteristics is fundamental for any experimental work, from extraction to bioassay development. The key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₅₂ O ₆	[1][2][3]
Molecular Weight	568.78 g/mol	[1][2]
Exact Mass	568.376 g/mol	[2][3]
CAS Number	561-47-7	[1][2]
IUPAC Name	(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid	[3]
Synonyms	Rehmannic acid	
Predicted Density	1.16±0.1 g/cm ³	[2]
Predicted Boiling Point	659.4±55.0 °C	[2]
Predicted LogP	6.90 - 7.1	[2][3]

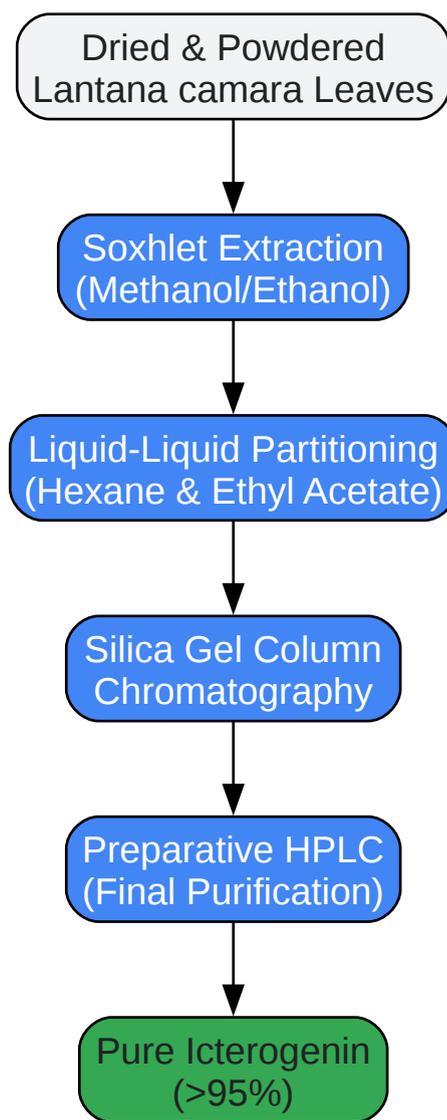
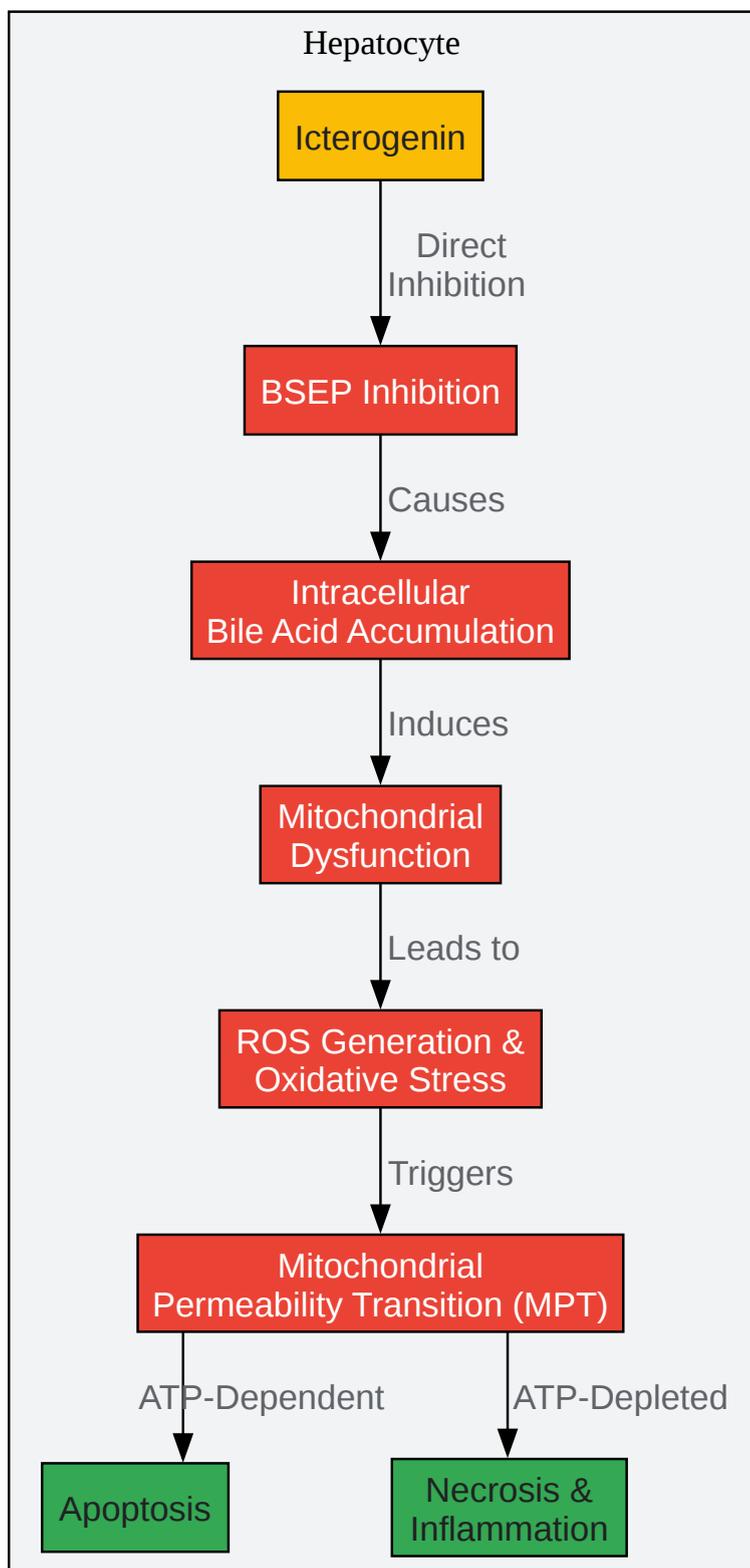
The presence of a carboxylic acid group imparts some polar characteristics, though the large, hydrophobic triterpenoid scaffold results in poor water solubility.[4] This amphipathic nature is critical to its interaction with cellular membranes and transport proteins, which is central to its mechanism of toxicity.

Mechanism of Action and Hepatotoxicity

The primary toxicological concern with **Ictero-genin** is severe, dose-dependent drug-induced liver injury (DILI).^{[5][6]} The mechanism is multifactorial but is principally characterized by the disruption of bile flow (cholestasis).

A 3-Step Mechanistic Model of **Ictero-genin**-Induced Hepatotoxicity:

- **Initial Molecular Injury:** The initial insult is believed to be the inhibition of critical transport proteins in the liver. Specifically, **Ictero-genin** targets and inhibits the canalicular bile salt export pump (BSEP), a key transporter responsible for eliminating bile acids from hepatocytes into the bile canaliculi.^[7]
- **Mitochondrial Impairment & Oxidative Stress:** The intracellular accumulation of toxic bile acids causes direct cellular stress and mitochondrial dysfunction.^[7] This leads to the generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH) stores, and initiation of lipid peroxidation, which damages cellular membranes.^{[8][9]}
- **Cell Death Pathways (Apoptosis & Necrosis):** The combination of bile acid toxicity and mitochondrial damage triggers the mitochondrial permeability transition (MPT), a critical event where the inner mitochondrial membrane becomes permeable.^{[7][9]} This leads to the release of pro-apoptotic factors like cytochrome c, activating caspase cascades and culminating in programmed cell death (apoptosis). At higher concentrations or with prolonged exposure, severe ATP depletion prevents the energy-dependent process of apoptosis, leading instead to uncontrolled cell lysis (necrosis) and a significant inflammatory response.^[7]



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